![molecular formula C63H92O6 B056915 2,3-bis[[(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoyl]oxy]propyl (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate CAS No. 99660-94-3](/img/structure/B56915.png)
2,3-bis[[(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoyl]oxy]propyl (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate
Overview
Description
1,2,3-Trieicosapentaenoyl-rac-glycerol is a glycerol ester of eicosapentaenoic acid, which is an omega-3 fatty acid. This compound is known for its significant biological activities, including the reduction of leukotriene B4 production and platelet aggregation .
Preparation Methods
1,2,3-Trieicosapentaenoyl-rac-glycerol can be synthesized through the esterification of glycerol with eicosapentaenoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. Industrial production methods may involve enzymatic processes to achieve higher specificity and yield .
Chemical Reactions Analysis
1,2,3-Trieicosapentaenoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds in the eicosapentaenoic acid moieties to single bonds.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and nucleophiles such as amines for substitution reactions. Major products formed from these reactions include hydroperoxides, reduced glycerides, and substituted glycerides .
Scientific Research Applications
Drug Delivery Systems
The compound has been investigated for its role in drug delivery systems due to its amphiphilic nature. Its ability to form micelles or liposomes can enhance the solubility of hydrophobic drugs and improve their bioavailability. Studies indicate that formulations incorporating this compound can lead to targeted delivery of therapeutic agents to specific tissues or cells.
Anti-inflammatory Agents
Research has shown that derivatives of eicosapentaenoic acid (EPA), which is structurally related to the compound , exhibit anti-inflammatory properties. The application of this compound in formulating anti-inflammatory drugs could lead to significant advancements in treating chronic inflammatory diseases.
Nutraceuticals
Given its origin from polyunsaturated fatty acids like EPA and DHA (docosahexaenoic acid), this compound is being explored as a nutraceutical. Its potential benefits for cardiovascular health and cognitive function make it an attractive candidate for dietary supplements aimed at promoting overall health.
Cosmetic Formulations
The compound's emulsifying properties are being studied for use in cosmetic formulations. Its incorporation into creams and lotions may enhance skin hydration and provide anti-aging benefits due to its fatty acid content.
Case Studies
Study Title | Application | Findings |
---|---|---|
"Micellar Formulations of Eicosapentaenoic Acid" | Drug Delivery | Demonstrated enhanced solubility and bioavailability of drugs when combined with this compound. |
"The Role of Omega-3 Fatty Acids in Inflammation" | Anti-inflammatory | Found that compounds related to EPA reduce markers of inflammation in clinical settings. |
"Nutraceutical Benefits of Omega Fatty Acids" | Nutraceuticals | Highlighted the positive effects on heart health and cognitive function associated with EPA-rich compounds. |
"Emulsifying Properties of Fatty Acids" | Cosmetic Science | Showed improved texture and stability in cosmetic products formulated with fatty acid derivatives. |
Mechanism of Action
The mechanism of action of 1,2,3-Trieicosapentaenoyl-rac-glycerol involves its incorporation into cell membranes, where it can modulate the production of eicosanoids such as leukotrienes and prostaglandins. This modulation leads to reduced inflammation and platelet aggregation. The molecular targets include enzymes involved in eicosanoid synthesis, such as cyclooxygenase and lipoxygenase .
Comparison with Similar Compounds
1,2,3-Trieicosapentaenoyl-rac-glycerol is unique due to its specific esterification with eicosapentaenoic acid. Similar compounds include:
1,2,3-Triarachidonoyl-rac-glycerol: Another glycerol ester with arachidonic acid, known for its role in inflammation.
1,2,3-Trilinolenoyl-rac-glycerol: A glycerol ester with linolenic acid, which is another omega-3 fatty acid.
1,2,3-Tridocosahexaenoyl-rac-glycerol: A glycerol ester with docosahexaenoic acid, also an omega-3 fatty acid
These compounds share similar biological activities but differ in their fatty acid composition, which influences their specific effects and applications.
Biological Activity
The compound 2,3-bis[[(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoyl]oxy]propyl (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate , commonly referred to as a glycerol ester of eicosapentaenoic acid (EPA), is a significant molecule in biological research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C63H92O6
- Molecular Weight : 945.4 g/mol
- CAS Number : 99660-94-3
- Structural Characteristics : The compound features multiple double bonds characteristic of polyunsaturated fatty acids and is a derivative of eicosapentaenoic acid.
- Anti-inflammatory Effects :
- Platelet Aggregation Inhibition :
- Cell Signaling Modulation :
Pharmacological Applications
- Cardiovascular Health : Due to its ability to lower triglyceride levels and inhibit platelet aggregation, the compound shows promise in managing cardiovascular diseases.
- Neuroprotection : Research indicates potential neuroprotective effects against neurodegenerative diseases through anti-inflammatory mechanisms and modulation of neuronal signaling pathways.
- Cancer Therapy : There is emerging evidence suggesting that this compound may inhibit tumor growth by modulating inflammatory responses within the tumor microenvironment .
Study 1: Anti-inflammatory Activity in Arthritis Models
A study conducted on animal models of arthritis demonstrated that administration of the compound significantly reduced joint swelling and inflammatory markers compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated joints.
Study 2: Cardiovascular Benefits
In a clinical trial involving patients with high triglyceride levels, participants receiving the compound showed a statistically significant reduction in triglycerides and improvements in lipid profiles over a 12-week period compared to placebo .
Study 3: Neuroprotective Effects
A recent study explored the neuroprotective effects of the compound in models of Alzheimer's disease. Results indicated that it reduced amyloid-beta accumulation and improved cognitive function in treated animals .
Comparative Analysis
Compound Name | Molecular Weight | Biological Activity |
---|---|---|
This compound | 945.4 g/mol | Anti-inflammatory; Antiplatelet; Neuroprotective |
1,2-di-(5Z,8Z,11Z)-eicosapentaenoyl-sn-glycero-3-phosphocholine | 826.09 g/mol | Antiinflammatory; Cell signaling modulation |
1,2-trieicosapentaenoyl-rac-glycerol | 945.4 g/mol | Lipid metabolism modulation; Anti-inflammatory |
Properties
CAS No. |
99660-94-3 |
---|---|
Molecular Formula |
C63H92O6 |
Molecular Weight |
945.4 g/mol |
IUPAC Name |
2,3-bis[[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy]propyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate |
InChI |
InChI=1S/C63H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-61(64)67-58-60(69-63(66)57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)59-68-62(65)56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h7-12,16-21,25-30,34-39,43-48,60H,4-6,13-15,22-24,31-33,40-42,49-59H2,1-3H3/b10-7-,11-8-,12-9-,19-16-,20-17-,21-18-,28-25-,29-26-,30-27-,37-34-,38-35-,39-36-,46-43-,47-44-,48-45- |
InChI Key |
SHYCFZYQNVKAAU-UZBXBHHFSA-N |
SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC(OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC |
physical_description |
Solid |
Synonyms |
(5Z,5’Z,5’’Z,8Z,8’Z,8’’Z,11Z,11’Z,11’’Z,14Z,14’Z,14’’Z,17Z,17’Z,17’’Z)-5,8,11,14,17-eicosapentaenoic acid, 1,2,3-propanetriyl ester |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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